2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol is a complex organic compound characterized by its unique spirocyclic structure, which consists of an oxaspiro framework. This compound features an aminomethyl group and a hydroxyl group, contributing to its potential reactivity and biological activity. The molecular formula of 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol is C_{11}H_{19}NO, and it has a molecular weight of approximately 183.28 g/mol.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
Research indicates that compounds similar to 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol may exhibit significant biological activities, including:
The specific biological effects of 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol remain under-researched, but its structural features suggest potential pharmacological applications .
The synthesis of 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol typically involves several key steps:
2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol has potential applications in various fields:
The exploration of its applications is ongoing, particularly in medicinal chemistry .
Several compounds share structural similarities with 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol, which can provide insight into its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methylene-1-oxaspiro[4.5]decan-2-one | C_{10}H_{14}O_2 | Lacks aminomethyl group; used in organic synthesis |
| tert-butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane | C_{11}H_{14}F_2N_2O_2 | Contains fluorine; investigated for drug development |
| 8-Oxa-2-azaspiro[4.5]decane | C_{10}H_{17}N | Contains nitrogen; potential biological activity |
The presence of both hydroxyl and aminomethyl groups in 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol distinguishes it from these other compounds, potentially enhancing its reactivity and biological profile .
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(aminomethyl)-8-oxaspiro[4.5]decan-1-ol. This name reflects its spirocyclic architecture, which consists of two fused rings sharing a single atom (spiro carbon). The primary ring is a 1-oxaspiro[4.5]decane system, where:
This nomenclature aligns with IUPAC Rule RB-4.3 for spiro compounds and Rule C-14.4 for substituent prioritization. The structural complexity arises from the spiro junction, which imposes stereochemical constraints and influences the molecule’s reactivity.
The Chemical Abstracts Service (CAS) Registry Number for 2-(aminomethyl)-8-oxaspiro[4.5]decan-1-ol is 1523106-51-5. Additional identifiers include:
The SMILES string explicitly defines the spiro connectivity, hydroxyl group, and aminomethyl substituent. The InChIKey provides a standardized hash for database searches, critical for cheminformatics applications.
The molecular formula C10H19NO2 corresponds to:
The molecular weight is calculated as follows:
This mass matches high-resolution mass spectrometry data for analogous spirocyclic compounds.
Nuclear Magnetic Resonance Spectroscopy represents a fundamental technique for structural characterization of 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol. The nuclear magnetic resonance analysis provides detailed information about the molecular framework and connectivity patterns within the spirocyclic system [1] [2] [3].
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₁₉NO₂ |
| Molecular Weight (g/mol) | 185.26 |
| CAS Number | 1804130-10-6 |
| IUPAC Name | 2-(aminomethyl)-8-oxaspiro[4.5]decan-1-ol |
| InChI Key | OIUBYVDAXPFJEB-UHFFFAOYSA-N |
| LogP | -0.51 |
| Polar Surface Area (Ų) | 65 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 1 |
| Heavy Atom Count | 13 |
| Spiro Carbon Position | C1 (spiro center) |
| Ring System | Spirocyclic (oxaspiro[4.5]decane) |
| Stereochemistry | Multiple stereoisomers possible |
| Spectroscopic Techniques | NMR, IR, MS, X-ray crystallography |
Proton Nuclear Magnetic Resonance analysis reveals characteristic signal patterns that reflect the unique structural features of the oxaspiro[4.5]decane framework [4]. The spirocyclic compounds exhibit distinctive chemical shift patterns due to the rigid three-dimensional molecular architecture [5]. The methyleneamino group (CH₂NH₂) typically appears as a complex multiplet in the aliphatic region, while the hydroxyl proton (OH) demonstrates characteristic chemical shift values dependent on hydrogen bonding interactions [6].
The six-membered oxane ring exhibits chair conformation preferences, which are reflected in the nuclear magnetic resonance coupling constants [4]. The analysis of homonuclear coupling constants provides direct information about the relative stereochemistry and conformational preferences of the spirocyclic system [5]. The spiro carbon center creates a unique chemical environment that influences the nuclear magnetic resonance behavior of adjacent carbon atoms [4].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides comprehensive information about the carbon framework architecture [4]. The spiro carbon appears as a distinctive quaternary carbon signal with characteristic chemical shift values reflecting its unique electronic environment [7]. The oxane ring carbons exhibit typical aliphatic ether chemical shifts in the 60-80 ppm region, while the cyclopentane ring carbons appear in the standard aliphatic region [4].
Infrared Spectroscopy analysis reveals characteristic vibrational modes associated with the functional groups present in 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol [8]. The hydroxyl group exhibits a characteristic broad absorption band in the 3200-3600 cm⁻¹ region, while the primary amino group demonstrates characteristic nitrogen-hydrogen stretching vibrations [8]. The spirocyclic framework contributes specific carbon-oxygen and carbon-carbon stretching vibrations that are diagnostic for the structural identification [8].
The carbon-oxygen stretching vibrations of the oxane ring appear in the characteristic ether region around 1000-1150 cm⁻¹ [9]. The infrared spectrum also reveals carbon-hydrogen deformation modes associated with the methylene groups within the spirocyclic framework [8]. The absence of carbonyl stretching bands confirms the saturated nature of the spirocyclic system [9].
Mass Spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns [10]. The molecular ion peak appears at m/z 185, corresponding to the molecular weight of 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol [2]. The fragmentation patterns reveal characteristic losses that support the proposed structural assignment [10].
Common fragmentation pathways include the loss of the aminomethyl group (m/z 30 for CH₂NH₂), resulting in fragment ions that reflect the remaining spirocyclic framework [10]. The hydroxyl group can undergo elimination reactions during the ionization process, leading to dehydration products [10]. The spirocyclic system demonstrates characteristic fragmentation patterns that are consistent with the ring-opening reactions of the oxane ring [11].
The mass spectrometric analysis reveals that the molecular ion peak demonstrates moderate stability, with fragmentation occurring through predictable pathways [10]. The base peak in the mass spectrum typically corresponds to the most stable fragment ion formed during the ionization process [10]. The fragmentation patterns are consistent with the expected stability of various ionic species generated from the spirocyclic precursor [10].
X-ray Crystallography represents the definitive method for determining the three-dimensional molecular geometry of 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol [12] [13] [14]. Crystallographic analysis of spirocyclic compounds provides detailed information about bond lengths, bond angles, and conformational preferences within the rigid molecular framework [15] [16] [17].
The spirocyclic architecture exhibits well-defined geometric parameters that are characteristic of the oxaspiro[4.5]decane system [12]. The six-membered oxane ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for this ring system [17]. The five-membered cyclopentane ring typically adopts an envelope conformation due to the constraints imposed by the spiro fusion [12].
Crystal Structure Determination of related oxaspiro compounds reveals that the spiro carbon center exhibits tetrahedral geometry with bond angles approaching the ideal 109.5° value [12] [16]. The crystal packing arrangements demonstrate that molecules are connected through weak intermolecular interactions, including carbon-hydrogen⋯oxygen contacts and potential hydrogen bonding involving the amino and hydroxyl groups [13] [14].
The crystallographic data for similar spirocyclic compounds show characteristic unit cell parameters and space group symmetries [12] [14]. For example, related 6,10-dioxaspiro[4.5]decane derivatives crystallize in monoclinic systems with space group P21/c [12] [14]. The molecular geometry obtained from X-ray diffraction analysis provides benchmarking data for computational modeling studies [18].
Intermolecular Interactions in the crystal lattice include various types of hydrogen bonding and van der Waals contacts [13] [14]. The amino group can participate in nitrogen-hydrogen⋯oxygen hydrogen bonds, while the hydroxyl group can act as both donor and acceptor in hydrogen bonding networks [13]. These interactions contribute to the overall crystal packing stability and influence the solid-state properties of the compound [14].
The crystal structure analysis reveals that the spirocyclic framework maintains its conformational integrity in the solid state, indicating that the molecular geometry observed in solution is preserved in the crystalline environment [19]. The bond lengths and angles within the spirocyclic system are consistent with expected values for saturated carbon-carbon and carbon-oxygen bonds [17].
Density Functional Theory calculations provide comprehensive insights into the conformational preferences and electronic structure of 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol [20] [21] [22]. Computational modeling using density functional theory methods enables the prediction of molecular geometries, conformational energies, and electronic properties [23] [24].
The conformational analysis reveals that the spirocyclic framework exhibits restricted flexibility due to the rigid spiro junction [25] [26]. The six-membered oxane ring demonstrates clear preference for the chair conformation, consistent with experimental observations from nuclear magnetic resonance spectroscopy [5]. The energy difference between chair and boat conformations is significant, favoring the chair form by approximately 25-30 kJ/mol [25].
Computational Methods employed for conformational analysis include various density functional theory approaches, such as B3LYP and ωB97x-D functionals with appropriate basis sets [21] [23]. The calculations reveal that the aminomethyl substituent can adopt different orientations relative to the spirocyclic framework, with equatorial positions being energetically favored over axial arrangements [5] [27].
The Molecular Orbital Analysis provides insights into the electronic structure and reactivity patterns of the compound [20] [21]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels indicate moderate reactivity, with the amino group serving as the primary nucleophilic center . The frontier molecular orbital analysis reveals that the compound exhibits characteristics suitable for various chemical transformations .
Conformational Search Studies using Monte Carlo methods identify multiple low-energy conformations that differ primarily in the orientation of the aminomethyl and hydroxyl substituents [25]. The global minimum energy conformation corresponds to a structure where both substituents adopt positions that minimize steric interactions while maximizing intramolecular hydrogen bonding opportunities [6].
The computational analysis reveals that intramolecular hydrogen bonding between the amino and hydroxyl groups can stabilize certain conformations [6] [30]. The energy of such hydrogen bonds ranges from 15-25 kJ/mol, depending on the specific geometric arrangement of the functional groups [6]. These interactions influence the overall conformational preferences and may impact the compound's biological activity [5].
Optimization Studies using high-level computational methods confirm that the spirocyclic framework maintains its structural integrity across different computational approaches [31] [26]. The calculated bond lengths and angles are in excellent agreement with experimental X-ray crystallographic data for related compounds [18]. The density functional theory calculations successfully predict the preferred conformations observed in nuclear magnetic resonance spectroscopy [21].